2-[2-(Benzyloxy)ethyl]-2-(bromomethyl)oxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(Benzyloxy)ethyl]-2-(bromomethyl)oxolane is an organic compound with the molecular formula C14H19BrO2 and a molecular weight of 299.20 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Benzyloxy)ethyl]-2-(bromomethyl)oxolane typically involves the reaction of benzyloxyethanol with a brominating agent under controlled conditions. One common method involves the use of hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as the brominating agent . The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, including temperature, pressure, and reagent concentrations .
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(Benzyloxy)ethyl]-2-(bromomethyl)oxolane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, such as amines, thiols, and alkoxides.
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives such as azides, thiocyanates, and ethers.
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols and other reduced forms.
Wissenschaftliche Forschungsanwendungen
2-[2-(Benzyloxy)ethyl]-2-(bromomethyl)oxolane has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-[2-(Benzyloxy)ethyl]-2-(bromomethyl)oxolane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce functional groups or modify existing structures . The benzyloxy group can also participate in electron transfer processes, influencing the compound’s overall reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl 2-bromoethyl ether (C9H11BrO): Similar in structure but lacks the oxolane ring.
2-Bromoethylbenzene (C8H9Br): Contains a bromomethyl group but differs in the rest of the structure.
Uniqueness
2-[2-(Benzyloxy)ethyl]-2-(bromomethyl)oxolane is unique due to the presence of both the benzyloxy and bromomethyl groups, which confer distinct reactivity patterns. The oxolane ring adds further complexity and versatility to its chemical behavior, making it a valuable compound in synthetic chemistry .
Eigenschaften
Molekularformel |
C14H19BrO2 |
---|---|
Molekulargewicht |
299.20 g/mol |
IUPAC-Name |
2-(bromomethyl)-2-(2-phenylmethoxyethyl)oxolane |
InChI |
InChI=1S/C14H19BrO2/c15-12-14(7-4-9-17-14)8-10-16-11-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2 |
InChI-Schlüssel |
COBWOUQRADXRON-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(OC1)(CCOCC2=CC=CC=C2)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.